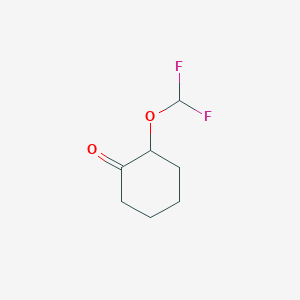

2-(Difluoromethoxy)cyclohexan-1-one

Description

Properties

Molecular Formula |

C7H10F2O2 |

|---|---|

Molecular Weight |

164.15 g/mol |

IUPAC Name |

2-(difluoromethoxy)cyclohexan-1-one |

InChI |

InChI=1S/C7H10F2O2/c8-7(9)11-6-4-2-1-3-5(6)10/h6-7H,1-4H2 |

InChI Key |

QSVBJNIPCNYJDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions:

| Parameter | Details |

|---|---|

| Starting material | Hydroxycyclohexan-1-one or hydroxyarenes |

| Difluoromethylating agent | Chlorodifluoromethane (ClCF₂H) |

| Base | Sodium hydroxide (NaOH) or alkaline earth hydroxides |

| Solvent | Moderately polar aprotic solvents (e.g., toluene, xylene, methyl tert-butyl ether) |

| Phase transfer catalyst | Tris-(3,6-dioxaheptyl)amine (2–5 mol%) |

| Temperature | 20–120 °C (preferably 40–110 °C) |

| Molar ratios | Hydroxy compound: 1 mol; ClCF₂H: 1.2–4.5 mol; Base: 1.5–2.5 mol equivalents |

Procedure Summary:

- The hydroxycyclohexanone is mixed with sodium hydroxide dissolved or dispersed in water, the chosen solvent, and the phase transfer catalyst.

- Chlorodifluoromethane is introduced gradually under vigorous stirring at the set temperature.

- The reaction progress is monitored by color change (from red to light yellow).

- Upon completion, the mixture is cooled, diluted with water, and the organic phase is separated.

- The aqueous phase is extracted with the organic solvent, combined organic layers washed, dried over sodium sulfate, filtered, and concentrated under vacuum.

- The crude product is purified by vacuum distillation to yield 2-(Difluoromethoxy)cyclohexan-1-one.

Advantages:

- Good yields of difluoromethoxy compounds.

- Use of phase transfer catalysis improves reaction efficiency.

- Moderate reaction temperatures allow for controlled synthesis.

Alternative Synthetic Routes Involving Difluorination and Oxidation

Another approach involves the synthesis of difluorinated cyclohexanone derivatives through a multi-step process starting from 2-cycloalken-1-one, followed by chlorination, fluorination, and oxidation steps, as detailed in patent CN108191647B.

Stepwise Process:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| A | Chlorination and fluorination | Oxalyl chloride (chlorinating agent), triethylamine trihydrofluoride (fluorinating agent), organic solvent (chlorobenzene, toluene, 1,2-dichloroethane), 0–60 °C, 3–24 h | Formation of 3,3-difluorocycloalkene intermediate |

| B | Simultaneous oxidation and esterification | Ozone gas/sodium ethoxide, -75 to -15 °C (preferably -20 °C) | Conversion to 2,2-difluorodicarboxylic acid dialkyl ester, which can be further transformed |

Notes:

- This method is more complex and involves harsher conditions but can yield high purity difluorinated intermediates.

- The oxidation and esterification step is critical for introducing oxygen functionalities compatible with the ketone structure.

- The method is suitable for industrial scale due to its safety and environmental advantages.

Late-Stage Difluoromethylation Techniques

Recent advances in late-stage difluoromethylation provide alternative routes to introduce the difluoromethoxy group onto complex molecules, including cyclohexanones.

Key Points:

- Difluoromethylation can be achieved via reagents such as chlorodifluoromethane or difluorocarbene precursors.

- Novel reagents like XtalFluor-M® offer bench-stable, crystalline alternatives to hazardous sulfur tetrafluoride derivatives.

- These methods allow selective installation of the –OCHF₂ group under milder conditions.

- Limitations include incompatibility with certain functional groups and the need for pre-functionalization (e.g., aldehyde groups).

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydroxycyclohexanone + ClCF₂H | Hydroxycyclohexan-1-one | NaOH, phase transfer catalyst, toluene, 40–110 °C | Good yields, scalable | Requires handling of ClCF₂H gas |

| Chlorination + Fluorination + Oxidation | 2-Cycloalken-1-one | Oxalyl chloride, triethylamine trihydrofluoride, ozone/sodium ethoxide, low temp (-20 °C) | High purity, industrially viable | Multi-step, harsh conditions |

| Late-stage difluoromethylation | Pre-functionalized cyclohexanone | Difluorocarbene reagents, XtalFluor-M®, mild conditions | Selective, mild | Functional group compatibility issues |

Research Findings and Notes

- The reaction of hydroxyarenes with chlorodifluoromethane in the presence of bases and phase transfer catalysts is a well-established method for difluoromethoxy group installation, yielding products suitable for further functionalization.

- The use of aprotic solvents such as toluene or methyl tert-butyl ether enhances the reaction efficiency and product purity.

- The chlorination-fluorination-oxidation route offers a novel synthetic pathway with improved safety and environmental profiles, suitable for industrial production.

- Late-stage difluoromethylation methods are evolving rapidly, providing more versatile and selective tools for introducing difluoromethoxy groups, though they require careful consideration of substrate compatibility.

- Spectroscopic characterization (NMR, IR) confirms the successful incorporation of the difluoromethoxy group, with characteristic chemical shifts in ^13C and ^19F NMR spectra.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Difluoromethoxy)cyclohexan-1-one has several applications in scientific research:

Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to changes in metabolic pathways and biological processes .

Comparison with Similar Compounds

The following analysis compares 2-(difluoromethoxy)cyclohexan-1-one with structurally related cyclohexanone derivatives, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Structural and Physicochemical Properties

*Assumed identical to 3-isomer. **Calculated from formula.

Key Observations:

- Substituent Effects : The difluoromethoxy group enhances lipophilicity and metabolic stability compared to methoxy (-OCH₃) or ethoxy (-OC₂H₅) groups due to fluorine’s electronegativity and resistance to oxidation .

- Positional Isomerism : The 2-substituted difluoromethoxy derivative likely exhibits distinct steric hindrance and electronic effects compared to the 3-isomer, influencing reaction kinetics and substrate interactions.

- Arylcyclohexylamines: Compounds like Fluorexetamine and MXE feature amino and aryl substituents, which confer NMDA receptor antagonist activity, leading to their classification as controlled substances .

Pharmacological and Regulatory Considerations

- Designer Drugs: MXE and Fluorexetamine are regulated under Schedule I due to their psychoactive properties, highlighting the pharmacological impact of amino-aryl substitutions .

Q & A

Q. Table 1: Substituent Effects on Yield (Based on )

| Substituent | Yield (%) |

|---|---|

| 4-Nitrophenyl | 37 |

| 4-Chlorophenyl | 56 |

| 2,4-Dimethylphenyl | 75 |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C/19F NMR (e.g., δ ~2.5–3.5 ppm for cyclohexanone protons; δ ~-110 ppm for difluoromethoxy in analogs) confirms structural integrity .

- HRMS (ESI) : Validates molecular formula (e.g., C14H18FNO•HCl requires m/z 271.8), with <2 ppm error thresholds .

- TLC (Rf analysis) : Hexane/ethyl acetate (60:40) systems achieve Rf ~0.77 for related difluoromethoxy compounds, aiding reaction monitoring .

Advanced: How does the difluoromethoxy group influence the compound’s stability under varying pH and temperature?

Methodological Answer:

- pH Stability : In PBS (pH 7.2), analogs with fluorinated substituents show solubility up to 5 mg/mL, but acidic/basic conditions may hydrolyze the difluoromethoxy group. Accelerated stability studies (40°C/75% RH) over 6 months are recommended .

- Thermal Stability : Storage at -20°C preserves >98% purity for fluorinated cyclohexanones, while room temperature degrades analogs by 5–10% annually .

Advanced: What computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., NMDA receptors for arylcyclohexylamines) .

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with logP values to predict blood-brain barrier permeability .

Basic: How can contradictions in NMR or HRMS data be resolved during characterization?

Methodological Answer:

- Signal Assignment : Compare experimental 19F NMR shifts (e.g., δ -110 ppm for difluoromethoxy) with PubChem reference data .

- Isotopic Purity : For HRMS discrepancies, use high-resolution instruments (e.g., Orbitrap) to distinguish [M+H]+ from isotopic peaks (e.g., 13C or 37Cl) .

Advanced: What strategies assess the compound’s potential antimicrobial or anticancer activity?

Methodological Answer:

- In Vitro Assays :

- MIC Tests : Evaluate against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (0.5–128 µg/mL) .

- MTT Assays : Screen cytotoxicity in cancer cell lines (IC50 thresholds <10 µM) with positive controls (e.g., doxorubicin) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do steric and electronic effects of substituents impact reaction pathways in derivatives?

Methodological Answer:

- Steric Effects : Bulky groups (e.g., 2,4-dimethylphenyl) slow nucleophilic attacks, favoring ketone reduction over substitution .

- Electronic Effects : Electron-deficient aryl rings (e.g., nitro) increase electrophilicity, accelerating Michael additions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.